molecular formula C14H11ClO B14458328 3-Benzylbenzoyl chloride CAS No. 74939-76-7

3-Benzylbenzoyl chloride

Cat. No.: B14458328
CAS No.: 74939-76-7
M. Wt: 230.69 g/mol
InChI Key: XUNSPTIBPYEBNL-UHFFFAOYSA-N
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Description

3-Benzylbenzoyl chloride is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzoyl chloride, featuring a benzyl group attached to the benzoyl moiety. This compound is a colorless to pale yellow liquid with a pungent odor, commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzyl chloride with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzylbenzoyl compounds. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of benzyl alcohol derivatives.

    Substitution: This compound readily undergoes nucleophilic substitution reactions. Common reagents include amines and alcohols, which replace the chloride group to form amides and esters, respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

3-Benzylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the derivatization of biological molecules for analytical purposes, enhancing the detection and quantification of small molecules in biological samples.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: this compound is utilized in the production of polymers, resins, and specialty chemicals, contributing to the development of advanced materials.

Mechanism of Action

The mechanism of action of 3-benzylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, forming stable amide and ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the benzoyl group, which activates the carbonyl carbon towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Benzoyl Chloride: A simpler analog without the benzyl group, used in similar acylation reactions.

    Benzyl Chloride: Lacks the acyl chloride functionality, primarily used in alkylation reactions.

    3-Benzoylbenzoic Acid: An oxidized form of 3-benzylbenzoyl chloride, used in different synthetic applications.

Uniqueness: this compound is unique due to the presence of both benzyl and benzoyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical transformations compared to its simpler analogs.

Properties

CAS No.

74939-76-7

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

3-benzylbenzoyl chloride

InChI

InChI=1S/C14H11ClO/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

XUNSPTIBPYEBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)Cl

Origin of Product

United States

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